molecular formula C4H9NO2S B109187 DL-Homocysteine CAS No. 454-29-5

DL-Homocysteine

Cat. No. B109187
Key on ui cas rn: 454-29-5
M. Wt: 135.19 g/mol
InChI Key: FFFHZYDWPBMWHY-UHFFFAOYSA-N
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Patent
US05385933

Procedure details

S-(methylthio)-DL-homocysteine was prepared from DL-homocysteine (Research Organics, Inc., Cleveland, Ohio) and methyl methanethiosulfonate (Fairfield Chemical Company, Blythewood, S.C.) by a modification of the methylthiolation of L-cysteine as described by Smith et al. (Biochemistry, 14, 766-771 (1975)). The L-enantiomorph, L-SMETH, was prepared following reduction of L-homocysteine (Sigma Chemical Company, St. Louis, Mo.) with sodium in liquid ammonia. The excess sodium was removed by the addition of ammonium chloride and the ammonia evaporated at room temperature under nitrogen. The residue was dissolved in oxygen-free water and the solution was neutralized to pH 6.5-7.0 with hydrochloric acid. A 1.25 molar excess of methyl methanethiosulfonate in ethanol was added slowly and the product crystallized after two hours in an ice bath. The crystals were washed with ethanol and peroxide-free ether and dried over phosphorus pentoxide. An analysis was conducted (performed by Atlantic Microlab. Inc., Atlanta, Ga.) for SMETH, which was calculated as C, 33.13; H, 6.12; N, 7.73; and S, 35.37. Similarly, DL-SMETH was calculated as C, 33.21; H, 6.12; N, 7.71; and S, 35.28. L-SMETH was calculated as C, 33.19; H, 6.12; N, 7.68; and S, 35.30. The racemate was resolved into two peaks and the chiral purity of L-SMETH was determined to be at least 99.9% by column chromatography using a resolving column.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl methanethiosulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
L-homocysteine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][SH:5].[CH3:9][S:10](=S)(OC)=O.N[C@H](C(O)=O)CS.N[C@H](C(O)=O)CCS.[Na].N>>[CH3:9][S:10][S:5][CH2:4][CH2:3][CH:2]([C:6]([OH:8])=[O:7])[NH2:1] |^1:29|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCS)C(=O)O
Name
methyl methanethiosulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(OC)=S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Two
Name
L-homocysteine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](CCS)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The L-enantiomorph, L-SMETH, was prepared
CUSTOM
Type
CUSTOM
Details
The excess sodium was removed by the addition of ammonium chloride
CUSTOM
Type
CUSTOM
Details
the ammonia evaporated at room temperature under nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in oxygen-free water
ADDITION
Type
ADDITION
Details
A 1.25 molar excess of methyl methanethiosulfonate in ethanol was added slowly
CUSTOM
Type
CUSTOM
Details
the product crystallized after two hours in an ice bath
Duration
2 h
WASH
Type
WASH
Details
The crystals were washed with ethanol and peroxide-free ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
CSSCCC(N)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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